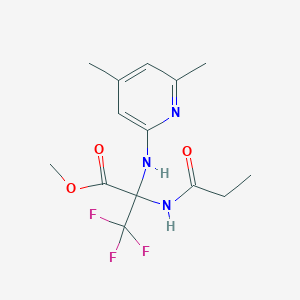
methyl N-(4,6-dimethylpyridin-2-yl)-3,3,3-trifluoro-2-(propanoylamino)alaninate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
METHYL 2-[(4,6-DIMETHYL-2-PYRIDYL)AMINO]-3,3,3-TRIFLUORO-2-(PROPIONYLAMINO)PROPANOATE is a complex organic compound known for its unique chemical structure and properties. This compound is characterized by the presence of a pyridyl group, trifluoromethyl group, and propionylamino group, making it a subject of interest in various scientific fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method involves the use of Suzuki–Miyaura coupling, which is a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction . This method is favored due to its mild reaction conditions and high functional group tolerance.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow synthesis techniques can enhance the efficiency and safety of the production process .
Chemical Reactions Analysis
Types of Reactions
METHYL 2-[(4,6-DIMETHYL-2-PYRIDYL)AMINO]-3,3,3-TRIFLUORO-2-(PROPIONYLAMINO)PROPANOATE undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions may involve reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur, especially at the pyridyl group, using reagents like sodium methoxide or potassium tert-butoxide.
Common Reagents and Conditions
Common reagents used in these reactions include organoboron reagents for coupling reactions, oxidizing agents for oxidation, and reducing agents for reduction . Reaction conditions such as temperature, solvent, and catalyst choice are crucial for achieving the desired products.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
METHYL 2-[(4,6-DIMETHYL-2-PYRIDYL)AMINO]-3,3,3-TRIFLUORO-2-(PROPIONYLAMINO)PROPANOATE has diverse applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.
Biology: Investigated for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: Explored for its therapeutic potential in treating various diseases due to its unique chemical properties.
Industry: Utilized in the development of advanced materials and as a precursor for other chemical compounds.
Mechanism of Action
The mechanism of action of METHYL 2-[(4,6-DIMETHYL-2-PYRIDYL)AMINO]-3,3,3-TRIFLUORO-2-(PROPIONYLAMINO)PROPANOATE involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, thereby modulating their activity. The trifluoromethyl group can enhance the compound’s lipophilicity and metabolic stability, contributing to its biological effects .
Comparison with Similar Compounds
Similar Compounds
2-METHYL-6-ARYLPYRIDINES: Known for their pharmacological activities, including antidepressant and anti-tuberculosis properties.
4,6-DIMETHYL-2-MERCAPTOPYRIMIDINE: Used as an intermediate in the synthesis of pharmaceuticals and agrochemicals.
Uniqueness
METHYL 2-[(4,6-DIMETHYL-2-PYRIDYL)AMINO]-3,3,3-TRIFLUORO-2-(PROPIONYLAMINO)PROPANOATE is unique due to its trifluoromethyl group, which imparts distinct chemical and biological properties. This makes it a valuable compound for research and industrial applications.
Properties
Molecular Formula |
C14H18F3N3O3 |
|---|---|
Molecular Weight |
333.31 g/mol |
IUPAC Name |
methyl 2-[(4,6-dimethylpyridin-2-yl)amino]-3,3,3-trifluoro-2-(propanoylamino)propanoate |
InChI |
InChI=1S/C14H18F3N3O3/c1-5-11(21)20-13(12(22)23-4,14(15,16)17)19-10-7-8(2)6-9(3)18-10/h6-7H,5H2,1-4H3,(H,18,19)(H,20,21) |
InChI Key |
MNUNPEJDQFODFO-UHFFFAOYSA-N |
Canonical SMILES |
CCC(=O)NC(C(=O)OC)(C(F)(F)F)NC1=CC(=CC(=N1)C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















